N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group, a piperazine ring, and a dimethylcyclohexenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carboxamide typically involves a multi-step process. One common method is the Aldol-Michael addition reaction, where 5,5-dimethylcyclohexane-1,3-dione (dimedone) reacts with an arylaldehyde in the presence of diethylamine in an aqueous medium . This reaction yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of aqueous media and environmentally friendly reagents, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: This compound shares the dichlorophenyl group but differs in its overall structure and properties.
3-(3,4-dichlorophenyl)-1,1-dimethylurea: Another similar compound with distinct chemical and biological characteristics.
Uniqueness
N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse applications and potential in various fields of research and industry .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28Cl2N4O2/c1-21(2)13-16(11-17(28)14-21)24-5-6-26-7-9-27(10-8-26)20(29)25-15-3-4-18(22)19(23)12-15/h3-4,11-12,24H,5-10,13-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFFTBLTHMVPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCN2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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